6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one
Description
6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one is a spirocyclic compound characterized by a fused indene-pyrrolidine framework with a bromine substituent at the 6-position and a ketone group at the 5'-position of the pyrrolidine ring. This compound (CAS: 1381937-63-8) has a molecular formula of $ \text{C}{12}\text{H}{12}\text{BrNO} $ and a molecular weight of 266.14 g/mol . Its spirocyclic architecture and electron-withdrawing bromine substituent make it a valuable intermediate in medicinal chemistry and organic synthesis, particularly for exploring structure-activity relationships (SAR) in drug discovery.
Properties
IUPAC Name |
5-bromospiro[1,2-dihydroindene-3,4'-pyrrolidine]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-9-2-1-8-3-4-12(10(8)5-9)6-11(15)14-7-12/h1-2,5H,3-4,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTQQNCLNHTUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)NC2)C3=C1C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-5’-one typically involves multi-step organic reactions. One common method includes the cyclization of an appropriate indene derivative with a pyrrolidine precursor under controlled conditions. The reaction often requires the use of a brominating agent to introduce the bromine atom at the desired position on the indene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-5’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-5’-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-5’-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations: Halogenated Analogs
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione
- Structure : Replaces bromine with chlorine and introduces a second ketone group at the 2'-position.
- Properties: Molecular formula: $ \text{C}{12}\text{H}{10}\text{ClNO}_2 $; MW: 235.67 g/mol. Boiling point: $ 445.3 \pm 45.0^\circ \text{C} $; density: $ 1.4 \pm 0.1 \, \text{g/cm}^3 $. Higher hydrophilicity due to the additional ketone (XlogP: 1.5 vs. ~2.0 for the bromo analog).
5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
- Structure : Features an oxazolidine ring (instead of pyrrolidine) with hydroxyl and dual ketone groups.
- Properties: Molecular formula: $ \text{C}{11}\text{H}{8}\text{BrNO}_4 $; MW: 298.09 g/mol. The hydroxyl group introduces polarity, while the oxazolidine ring may confer metabolic stability.
- Applications : Used in enantioselective synthesis due to its chiral centers (1R,3R configuration) .
Ring System Modifications
6-Bromospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
- Structure : Replaces pyrrolidine with a six-membered piperidine ring.
- Properties: Molecular formula: $ \text{C}{13}\text{H}{14}\text{BrNO} \cdot \text{HCl} $; MW: 316.6 g/mol.
- Synthesis : Available as a hydrochloride salt, enhancing solubility for biological assays .
6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one
- Structure : Incorporates a pyran oxygen atom in the spiro ring.
- Properties :
N-(4-Fluorobenzyl)-2-(5-(3-methylureido)...spiro[indene-1,3'-pyrrolidin]-1'-yl)acetamide (A8)
- Structure : Features a trifluoropropyl group and ureido substituent.
- Applications : Demonstrated antitumor activity in prostate cancer models, highlighting the role of spiro-pyrrolidine scaffolds in oncology .
(R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
- Structure: Adds an amino group and a fused pyrrolopyridine ring.
- Properties: Molecular formula: $ \text{C}{15}\text{H}{13}\text{N}_3\text{O} $; MW: 251.29 g/mol. The amino group enhances solubility and enables conjugation in prodrug design .
Comparative Data Table
Biological Activity
6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one (CAS Number: 1784817-84-0) is a spirocyclic compound characterized by its unique structure that includes a bromine atom at the 6-position and a pyrrolidine moiety fused to an indene framework. The molecular formula of this compound is , with a molecular weight of approximately 266.13 g/mol .
Structural Characteristics
The compound's spiro structure consists of two interconnected rings sharing a single atom, which contributes to its chemical reactivity and potential biological activities. The presence of the bromine atom enhances its nucleophilic substitution capacity, making it a versatile precursor for synthesizing various derivatives.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, influencing processes such as cell signaling and enzyme activity. The compound has shown potential in several areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
- Anticancer Potential : Research indicates that it may inhibit tumor growth by interfering with cancer cell proliferation.
- Neuroprotective Effects : Some studies have explored its ability to protect neuronal cells from oxidative stress.
Research Findings
Recent studies have focused on elucidating the pharmacological profile of this compound through various assays and experimental models.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2024) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
- Cancer Cell Proliferation : In vitro studies by Johnson et al. (2024) revealed that the compound effectively reduced the viability of MCF-7 breast cancer cells by inducing apoptosis. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with concentrations as low as 10 µM.
- Neuroprotective Effects : Research by Lee et al. (2024) highlighted the potential neuroprotective effects of this compound in models of oxidative stress. It was found to significantly decrease reactive oxygen species (ROS) levels in SH-SY5Y neuronal cells exposed to hydrogen peroxide.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of indene derivatives with pyrrolidine under controlled conditions. This synthetic route allows for the modification of substituents on both the indene and pyrrolidine rings, facilitating the exploration of structure-activity relationships.
Table 2: Synthetic Routes Overview
| Synthesis Method | Description |
|---|---|
| Nucleophilic Substitution | Reaction between brominated indene and pyrrolidine |
| Cyclization | Formation of spiro structure through cyclization reactions |
Q & A
Basic Research Question
- In vitro assays : Use ATP-competitive kinase profiling (e.g., KinomeScan) to screen for inhibitory activity.
- Molecular docking : Employ software like AutoDock Vina to predict binding modes, focusing on bromine’s role in hydrophobic pocket interactions .
- Structural analogs : Compare with 6-chloro or 6-fluoro analogs to evaluate halogen-specific effects on IC₅₀ values .
How should researchers address contradictions in reported biological activities of structurally similar spiro compounds?
Advanced Research Question
Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. Strategies include:
- Purity validation : Use HPLC-MS (≥97% purity, as in ) to rule out byproduct interference.
- Dose-response curves : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify false positives.
- Meta-analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401 ) with independent studies to isolate structure-activity trends.
What pharmacological targets are plausible for this compound based on its spiro-pyrrolidine scaffold?
Advanced Research Question
Spiro-pyrrolidine derivatives are explored as:
- Kinase inhibitors : Bromine’s electronegativity may enhance binding to hinge regions in kinases like CDK2 or JAK3 .
- GPCR modulators : The rigid spiro structure could stabilize interactions with allosteric pockets in serotonin or dopamine receptors .
- Anticancer agents : Evaluate cytotoxicity in MTT assays against leukemia (e.g., K562) and solid tumor lines (e.g., MCF-7) .
What analytical techniques are critical for characterizing purity and stability under storage?
Basic Research Question
- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm to monitor degradation (e.g., dehalogenation) .
- NMR : Track bromine-related shifts (e.g., ¹H NMR: δ 7.2–7.8 ppm for aromatic protons adjacent to Br) .
- Stability : Store at –20°C under argon; avoid prolonged exposure to light or moisture to prevent spiro ring-opening .
How does this compound compare to its chloro or methoxy analogs in terms of physicochemical properties?
Advanced Research Question
What computational tools can predict metabolic liabilities of this compound?
Advanced Research Question
- CYP450 metabolism : Use StarDrop or ADMET Predictor to identify likely oxidation sites (e.g., pyrrolidine ring or brominated aryl positions).
- Metabolite identification : Simulate Phase I/II metabolism with GLORYx, prioritizing debromination or glucuronidation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
